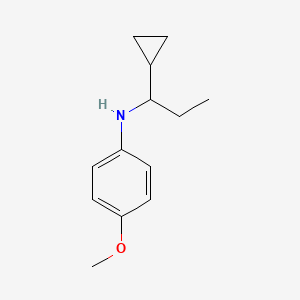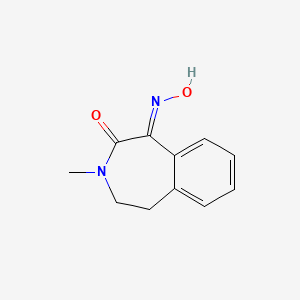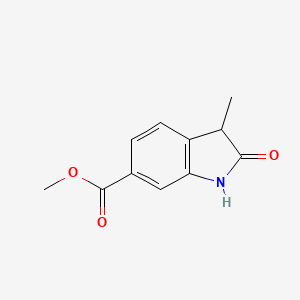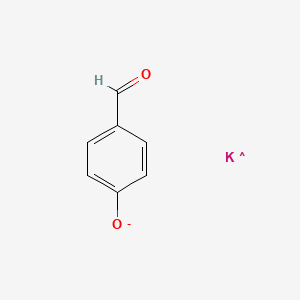
4-Formylbenzen-1-olate potassium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylbenzen-1-olate potassium is an organic compound with a potassium ion associated with the 4-formylbenzen-1-olate anion
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-formylbenzen-1-olate potassium typically involves the deprotonation of 4-formylphenol (also known as para-hydroxybenzaldehyde) using a strong base such as potassium hydroxide. The reaction is carried out in an aqueous or alcoholic medium, where the potassium ion replaces the hydrogen ion of the hydroxyl group, forming the potassium salt.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent quality and yield. The reaction conditions are optimized to maintain the purity of the product, and the final compound is often crystallized from the reaction mixture to obtain a high-purity product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the aldehyde group is oxidized to a carboxylic acid.
Reduction: The compound can be reduced to form 4-hydroxybenzyl alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Hydroxybenzoic acid.
Reduction: 4-Hydroxybenzyl alcohol.
Substitution: Various halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Formylbenzen-1-olate potassium has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and other advanced materials due to its reactive aldehyde group.
Mecanismo De Acción
The mechanism of action of 4-formylbenzen-1-olate potassium involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This reactivity is harnessed in biochemical assays to study enzyme activity and protein interactions.
Comparación Con Compuestos Similares
4-Hydroxybenzoic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Hydroxybenzyl alcohol: Similar structure but with a hydroxymethyl group instead of an aldehyde.
4-Formylphenol: The parent compound without the potassium ion.
Uniqueness: 4-Formylbenzen-1-olate potassium is unique due to the presence of the potassium ion, which can influence its solubility and reactivity compared to its neutral counterparts. This makes it particularly useful in certain chemical reactions and industrial applications where ionic compounds are preferred.
Propiedades
Fórmula molecular |
C7H5KO2- |
|---|---|
Peso molecular |
160.21 g/mol |
InChI |
InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/p-1 |
Clave InChI |
ZPDCCOTYWBACPZ-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1C=O)[O-].[K] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3AS,4S,6R,6aR)-6-ethenyl-2,2-dimethyl-hexahydrocyclopenta[d][1,3]dioxol-4-ol](/img/structure/B11762869.png)
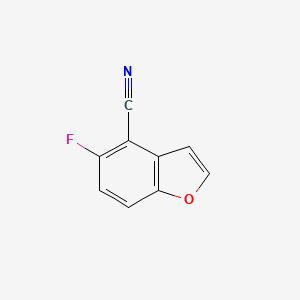
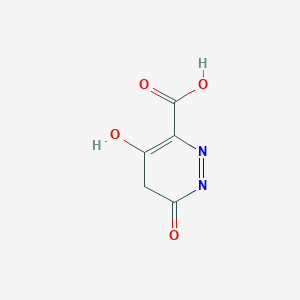
![(2-Methylbenzo[D]thiazol-6-YL)methanamine](/img/structure/B11762886.png)
![4-Hydroxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B11762888.png)
![(Z)-N'-hydroxy-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzene-1-carboximidamide](/img/structure/B11762895.png)
![Octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B11762898.png)
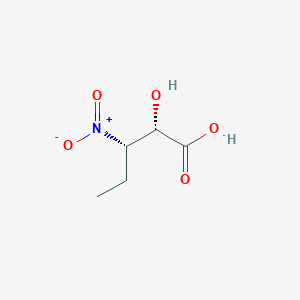
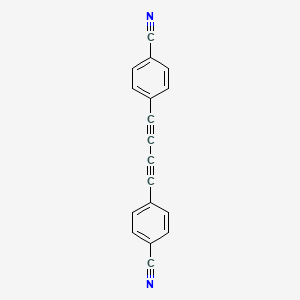
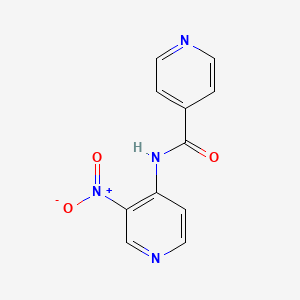
![methyl [(1S)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl]methanesulfonate](/img/structure/B11762933.png)
